molecular formula C15H17F3N2O3S B3008936 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1219914-43-8

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B3008936
CAS No.: 1219914-43-8
M. Wt: 362.37
InChI Key: XEYOZTNJWLKBEN-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C15H17F3N2O3S and its molecular weight is 362.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Applications

One study involved the synthesis and screening of derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for anticancer and antituberculosis activities. Selected compounds demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity, with compound 3c showing both antituberculosis and anticancer effects (Mallikarjuna, Padmashali, & Sandeep, 2014).

Enzyme Inhibition

Another area of research focuses on the enzyme inhibitory potential of derivatives, such as those involving {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones. These compounds were synthesized and evaluated for α-glucosidase enzyme inhibition, showing considerable inhibitory activity. They were also assessed for hemolytic and cytotoxic profiles, indicating their therapeutic potential (Abbasi et al., 2019).

Potential Neuropharmacological Applications

Further exploration of similar compounds includes their utility as ligands for melanocortin receptors. Piperazine derivatives were synthesized and characterized, showing selectivity and high affinity for MC4R, indicating their potential in developing treatments for conditions modulated by these receptors (Mutulis et al., 2004).

Corrosion Inhibition

Research on [4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone revealed its effectiveness as a corrosion inhibitor on mild steel in acidic media. The study demonstrated that the compound significantly inhibits mild steel corrosion, suggesting its application in protecting industrial materials (Singaravelu & Bhadusha, 2022).

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O3S/c16-15(17,18)13-4-2-1-3-12(13)14(21)19-7-9-20(10-8-19)24(22,23)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYOZTNJWLKBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.